2-(Benzylsulfonyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-benzylsulfonyl-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-16-12-17(2)21-19(13-16)23-22(29-21)25-10-8-24(9-11-25)20(26)15-30(27,28)14-18-6-4-3-5-7-18/h3-7,12-13H,8-11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMJQGISVYLWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)CS(=O)(=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzylsulfonyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a benzylsulfonyl group, a piperazine ring, and a benzo[d]thiazole moiety, which collectively suggest a diverse range of biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure can be represented as follows:
This compound's unique combination of functional groups enhances its lipophilicity and bioavailability, potentially leading to distinct pharmacological profiles compared to similar compounds.
Biological Activities
Initial studies indicate that derivatives of this compound exhibit significant biological activities, particularly in the following areas:
- Anticancer Activity : Compounds with similar structures have shown efficacy in inducing apoptosis in cancer cells and inhibiting cell proliferation through mechanisms such as tubulin polymerization disruption and cell cycle arrest.
- Antimicrobial Properties : The presence of the thiazole moiety in the structure contributes to antimicrobial effects, making it a candidate for further exploration in treating infections.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzylsulfonyl, Piperazine, Benzo[d]thiazole | Anticancer, Antimicrobial |
| 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-benzoyl-5-methoxyphenoxyethanone | Benzene sulfonamide, Piperazine | Anticancer |
| 1-[4-(5-Methylbenzothiazol-2-yl)piperazin-1-yl]ethanone | Benzothiazole, Piperazine | Antimicrobial |
The biological activity of This compound is believed to involve interactions at the molecular level that disrupt normal cellular processes. The benzylsulfonyl group may facilitate nucleophilic substitution reactions while the piperazine ring can undergo transformations such as alkylation or acylation. Additionally, the thiazole component can engage in electrophilic aromatic substitution or coordination with metal ions.
Case Studies
Several studies have explored the biological effects of related compounds. For example:
- Study on Anticancer Effects : A derivative similar to this compound was tested against various cancer cell lines and demonstrated significant cytotoxicity through apoptosis induction. The study highlighted the role of the piperazine moiety in enhancing the anticancer activity by affecting cell cycle regulation.
- Antimicrobial Testing : In another investigation, compounds featuring the benzo[d]thiazole structure exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound’s benzylsulfonyl group distinguishes it from triazole- or thio-linked analogues (e.g., 5i, 5j, 6a) .
- Substituents on the benzothiazole ring (e.g., 5,7-dimethyl vs. unsubstituted in 5j) may influence steric hindrance and binding affinity .
- Urea derivatives (e.g., 11a) in exhibit distinct pharmacological targets (e.g., anti-dopaminergic activity) but share piperazine-thiazole structural motifs .
Pharmacological Activity
Table 2: Bioactivity Comparison
Key Observations :
Preparation Methods
Cyclization of 2-Amino-4,6-dimethylphenol
The benzothiazole core is synthesized via cyclization of 2-amino-4,6-dimethylphenol with thiourea in the presence of bromine and glacial acetic acid. This method, adapted from benzothiazole syntheses, proceeds as follows:
- Reaction Conditions :
- 2-Amino-4,6-dimethylphenol (1.0 equiv), thiourea (1.2 equiv), and bromine (1.1 equiv) in acetic acid.
- Reflux at 110°C for 6 hours.
- Workup :
Characterization Data
- Melting Point : 145–148°C.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.32 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
Preparation of 4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine
Diazotization and Chlorination
The 2-amino group of the benzothiazole is replaced with chlorine to enable nucleophilic substitution with piperazine:
Piperazine Substitution
The chlorinated benzothiazole reacts with piperazine under basic conditions:
- Reaction Conditions :
- 2-Chloro-5,7-dimethylbenzothiazole (1.0 equiv), piperazine (1.2 equiv), K₂CO₃ (2.0 equiv) in DMF.
- Heating at 80°C for 12 hours.
- Workup :
Characterization Data
- ¹³C NMR (100 MHz, CDCl₃) : δ 167.2 (C=S), 152.1 (C-N), 126.4–118.3 (Ar-C), 52.4 (piperazine-C), 21.5 (CH₃).
Synthesis of 2-(Benzylsulfonyl)acetyl Chloride
Formation of Benzylthioacetic Acid
Benzyl mercaptan is alkylated with chloroacetic acid:
Oxidation to Sulfonyl Derivative
The sulfide is oxidized to a sulfone using hydrogen peroxide:
Conversion to Acyl Chloride
The carboxylic acid is treated with thionyl chloride:
- Reaction Conditions :
- 2-(Benzylsulfonyl)acetic acid (1.0 equiv), SOCl₂ (3.0 equiv), catalytic DMF.
- Reflux for 2 hours.
- Workup :
Coupling of Piperazine and Acyl Chloride
Nucleophilic Acyl Substitution
The piperazine derivative reacts with the acyl chloride to form the target ketone:
- Reaction Conditions :
- 4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine (1.0 equiv), 2-(benzylsulfonyl)acetyl chloride (1.1 equiv), triethylamine (2.0 equiv) in dry DCM.
- Stirring at 25°C for 8 hours.
- Workup :
Characterization Data
- Molecular Formula : C₂₃H₂₆N₄O₃S₂.
- ESI-MS : m/z 487.1 [M+H]⁺.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.32 (m, 5H, Ar-H), 7.18 (s, 1H, benzothiazole-H), 6.92 (s, 1H, benzothiazole-H), 4.12 (s, 2H, SO₂CH₂), 3.85–3.45 (m, 8H, piperazine-H), 2.42 (s, 6H, CH₃).
Optimization and Challenges
Controlling Mono-Substitution in Piperazine
Oxidation Efficiency
Comparative Analysis of Synthetic Routes
Q & A
Basic Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(Benzylsulfonyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone?
- Methodological Answer : The synthesis involves sequential nucleophilic substitution and coupling reactions. Key steps include:
- Microwave-assisted synthesis for time-efficient benzothiazole ring formation (85–90°C, 30 min, DMF solvent) .
- Piperazine acylation using benzylsulfonyl chloride under nitrogen atmosphere, monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 3:7) .
- Purification via column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers elucidate the compound’s 3D structure and crystallographic properties?
- Methodological Answer :
- X-ray crystallography : Grow single crystals via slow evaporation (acetonitrile/dichloromethane). Use SHELX software for refinement, focusing on resolving the piperazine ring conformation (torsion angle ±60°) and benzothiazole planarity .
- Computational modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to validate bond lengths/angles and electrostatic potential maps .
Advanced Questions
Q. What strategies are effective for resolving contradictions in reported bioactivity data (e.g., IC₅₀ variability across assays)?
- Methodological Answer :
- Assay standardization : Replicate experiments under controlled conditions (e.g., ATP levels in kinase assays, pH 7.4 buffers) .
- Orthogonal validation : Cross-check cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .
- Meta-analysis : Compare structural analogs (e.g., 5,7-dimethyl vs. 4-chloro benzothiazole derivatives) to identify substituent-dependent activity trends .
Q. How can molecular docking and dynamics studies predict target binding modes for this compound?
- Methodological Answer :
- Target selection : Prioritize proteins with known benzothiazole affinity (e.g., tubulin, EGFR kinase) using databases like PDB or ChEMBL .
- Docking workflow : Use AutoDock Vina with flexible ligand sampling (exhaustiveness = 20). Key interactions: sulfonyl group with Arg278 (tubulin) and benzothiazole π-stacking with Phe164 .
- MD validation : Run 100 ns simulations (AMBER force field) to assess binding stability (RMSD < 2.0 Å) .
Q. What structural modifications enhance selectivity against off-target proteins (e.g., cytochrome P450 enzymes)?
- Methodological Answer :
- SAR-guided design : Replace benzylsulfonyl with polar groups (e.g., carboxylate) to reduce CYP3A4 inhibition .
- Proteomics profiling : Use human liver microsomes + LC-MS/MS to quantify metabolite formation and identify metabolic soft spots .
Methodological Notes
- Contradiction Resolution : Conflicting cytotoxicity data may arise from cell line heterogeneity (e.g., P-gp overexpression in MDR1+ lines). Use isogenic pairs (e.g., parental vs. MDR1-KO) for validation .
- Crystallographic Refinement : SHELXL’s TWIN and BASF commands can model twinning in low-symmetry crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
